5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Fragment-based drug discovery Scaffold diversity Physicochemical property comparison

5-Methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1210478-20-8) is a heterocyclic building block that incorporates a 1,3-thiazole ring at the N1 position of a 5-methyl-1H-1,2,3-triazole-4-carboxylic acid scaffold. With a molecular weight of 210.21 g·mol⁻¹ and the formula C₇H₆N₄O₂S , this compound delivers a constrained architecture rich in nitrogen and sulfur heteroatoms.

Molecular Formula C7H6N4O2S
Molecular Weight 210.22 g/mol
CAS No. 1210478-20-8
Cat. No. B1417969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1210478-20-8
Molecular FormulaC7H6N4O2S
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=NC=CS2)C(=O)O
InChIInChI=1S/C7H6N4O2S/c1-4-5(6(12)13)9-10-11(4)7-8-2-3-14-7/h2-3H,1H3,(H,12,13)
InChIKeyQASXTNWTFRDDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1210478-20-8) – Scientific Procurement & Structural Baseline


5-Methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1210478-20-8) is a heterocyclic building block that incorporates a 1,3-thiazole ring at the N1 position of a 5-methyl-1H-1,2,3-triazole-4-carboxylic acid scaffold. With a molecular weight of 210.21 g·mol⁻¹ and the formula C₇H₆N₄O₂S , this compound delivers a constrained architecture rich in nitrogen and sulfur heteroatoms. Commercial sources typically offer the product at ≥95% purity , with select vendors providing an NLT 98% grade suitable for fragment-based screening and medicinal chemistry campaigns . Predicted physicochemical properties include a boiling point of 483.5 ± 37.0 °C, a density of 1.73 ± 0.1 g·cm⁻³, and a pKa of 3.04 ± 0.50 , underscoring its handleability as a stable, room-temperature-storable solid.

5-Methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid – Why In-Class Analogs Cannot Be Interchanged


1,2,3-Triazole-4-carboxylic acids bearing different N1‑substituents exhibit markedly divergent physicochemical and biological profiles, making indiscriminate analog substitution scientifically unsound. The 5‑methyl group modulates the acidity of the 4‑carboxylic acid (pKa ≈ 3.04 ), while the electron‑withdrawing thiazol‑2‑yl ring alters the triazole core’s π‑electron density and hydrogen‑bonding capacity relative to phenyl or benzyl analogs [1]. These subtle electronic and steric perturbations translate into quantifiable differences in boiling point, density, lipophilicity, and ultimately molecular recognition. In fragment‑based drug discovery and agrochemical SDHI programs, replacement of the thiazol‑2‑yl moiety with a phenyl ring (e.g., 1‑phenyl‑5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid, MW 203.2) can abolish or reduce target engagement, as confirmed by structure–activity relationship studies on analogous 5‑methyl‑triazole‑4‑carboxamide libraries [2]. The evidence compiled in Section 3 quantifies these critical differentiators.

5-Methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid – Head-to-Head Quantitative Differentiation Evidence


Molecular Complexity & Heteroatom Density vs. 1‑Phenyl‑5‑methyl Analog

The target compound (C₇H₆N₄O₂S, MW 210.21) possesses one more heteroatom (sulfur) and a higher heteroatom‑to‑carbon ratio (6 heteroatoms/7 carbons = 0.86) than the commonly employed 1‑phenyl‑5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid (C₁₀H₉N₃O₂, MW 203.20), which lacks sulfur and has a heteroatom‑to‑carbon ratio of 5/10 = 0.50 . The additional sulfur atom increases the number of hydrogen‑bond acceptors from 3 (phenyl analog) to 4 and contributes a polarisable electronegative centre that can engage in sulfur‑π and chalcogen‑bonding interactions, pharmacophoric features absent in the phenyl series. This structural distinction directly influences binding pose diversity in fragment‑based screening libraries.

Fragment-based drug discovery Scaffold diversity Physicochemical property comparison

Thermal Stability & Density vs. 1‑Phenyl‑5‑methyl Analog

The target compound exhibits a predicted boiling point of 483.5 ± 37.0 °C and density of 1.73 ± 0.1 g·cm⁻³ . In contrast, the 1‑phenyl‑5‑methyl analog boils at 432.9 °C (at 760 mmHg) with a density of 1.35 g·cm⁻³ . The +50.6 °C higher boiling point and +0.38 g·cm⁻³ greater density reflect stronger intermolecular forces (dipole–dipole and potential π‑stacking enhanced by the thiazole sulfur), which translate into lower volatility and distinct handling characteristics during large‑scale synthesis, distillation, or lyophilisation.

Process chemistry Thermal hazard assessment Physicochemical profiling

Commercial Purity Benchmarking: NLT 98% Grade vs. Standard 95% Offerings

While many vendors supply this compound at 95% purity , certified suppliers such as MolCore offer an NLT 98% grade with storage stability of 2 years at 20 °C and ChemicalBook lists an HPLC‑verified 98% option . This represents a +3 percentage‑point purity advantage over the standard 95% grade, reducing unidentified impurities that can confound biological assay interpretation. In comparison, the widely stocked 1‑phenyl‑5‑methyl analog is most commonly available at 90–96% purity from major suppliers , meaning the target compound’s accessible 98% grade delivers ≥2–8 percentage points higher purity.

Quality control Analytical chemistry Procurement specification

Acidity (pKa) Differentiation vs. Des‑methyl Thiazolyl Analog

The predicted pKa of the target compound is 3.04 ± 0.50 . While experimental pKa data for the exact des‑methyl analog (1‑(2‑thiazolyl)‑1H‑1,2,3‑triazole‑4‑carboxylic acid, CAS 933717‑74‑9) are not publicly available, the parent 1,2,3‑triazole‑4‑carboxylic acid (CAS 16681‑70‑2) exhibits a measured pKa of 4.11 [1]. The ~1.07 log‑unit lower pKa of the target compound, attributable to the electron‑withdrawing effect of the 5‑methyl‑substituted triazole and the thiazol‑2‑yl group, means the compound exists predominantly in the ionised carboxylate form at physiological pH 7.4, whereas the parent scaffold is closer to 50 % ionised. This can significantly alter solubility, permeability, and plasma protein binding profiles.

Ionisation state ADME prediction Bioavailability

SDHI Fungicide Fragment Potential – Class‑Level Potency vs. Chlorothalonil

Although the target carboxylic acid itself is a synthetic intermediate, its close structural congeners—5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxyl amides—have been characterised as succinate dehydrogenase inhibitors (SDHIs) with potent antifungal activity. One representative amide (compound 5d) displayed an EC₅₀ of 6.6 μg·mL⁻¹ against Cercospora arachidicola, which is approximately 2‑fold more potent than the commercial reference fungicide chlorothalonil (EC₅₀ = 12.3 μg·mL⁻¹) [1]. The 5‑methyl‑triazole‑4‑carboxylic acid fragment is essential for the pharmacophore; replacement of the triazole ring or removal of the 5‑methyl group diminishes activity, as shown by SAR analysis of the amide series [2]. The thiazol‑2‑yl‑substituted carboxylic acid described herein provides a direct entry point for generating novel SDHI amide libraries that may exhibit differential resistance profiles relative to phenyl‑substituted analogs.

Agrochemical discovery Succinate dehydrogenase inhibitor Antifungal screening

Antimicrobial Fragment Potential – 5‑Methyl‑Triazole‑4‑Carboxamide Class Activity vs. S. aureus

A focused library of 1‑aryl‑5‑substituted‑1H‑1,2,3‑triazole‑4‑carboxamides has been evaluated against a panel of ESKAPE pathogens. Several 5‑methyl‑substituted carboxamides (compounds 4d, 4l, 4r) exhibited potent, selective antibacterial activity against Staphylococcus aureus, with compound 4l achieving 50 % growth inhibition at 1 μM [1]. In contrast, 5‑amino‑substituted analogs were inactive against S. aureus and instead showed activity against C. albicans, demonstrating that the 5‑methyl group is a critical determinant of Gram‑positive selectivity within this pharmacophore class. The target carboxylic acid serves as the direct precursor for synthesising analogous 5‑methyl‑triazole‑4‑carboxamide libraries with N1‑thiazol‑2‑yl substitution, a permutation not yet explored but plausibly offering enhanced Gram‑positive potency given the favourable physicochemical properties of the thiazole ring [2].

Antibacterial discovery Fragment-based screening MRSA

5-Methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid – Evidence‑Backed Application Scenarios for Scientific Procurement


Fragment‑Based Drug Discovery (FBDD) Library Design

The combination of a low molecular weight (210.21 g·mol⁻¹), high heteroatom density (N₄O₂S), and a predicted pKa of 3.04 makes this compound an ideal fragment for inclusion in 3D‑diverse, rule‑of‑three‑compliant screening libraries. Its structural differentiation from phenyl‑substituted analogs—higher H‑bond acceptor count and the presence of a polarisable sulfur atom—enables exploration of chemical space underrepresented in typical commercial fragment collections, as outlined in Evidence Item 1 [1].

SDHI Agrochemical Lead Generation

The carboxylic acid serves as the key intermediate for synthesising 5‑methyl‑1,2,3‑triazole‑4‑carboxamide SDHI fungicides. Class‑level evidence demonstrates that analogous amides achieve EC₅₀ values of 6.6 μg·mL⁻¹ against C. arachidicola, outperforming the commercial standard chlorothalonil (12.3 μg·mL⁻¹) by ~2‑fold [2]. Procurement of the thiazol‑2‑yl‑substituted variant opens access to a sub‑series with potentially differentiated resistance profiles relative to existing phenyl‑substituted SDHIs.

Precision Antibacterial SAR Exploration

The 5‑methyl group has been shown to be essential for Gram‑positive antibacterial activity in 1,2,3‑triazole‑4‑carboxamide series, while 5‑amino analogs are inactive against S. aureus [3]. Procuring this exact carboxylic acid enables systematic variation of the amine coupling partner to generate novel N1‑thiazol‑2‑yl‑5‑methyl‑triazole‑4‑carboxamides, a chemical space that remains unexplored for anti‑MRSA activity and may yield leads with improved selectivity over human keratinocytes.

Physicochemical Property‑Based Compound Management

With a predicted boiling point of 483.5 °C, density of 1.73 g·cm⁻³, and documented room‑temperature storage stability (≥2 years at 20 °C for 98% grade) , this compound presents a favourable handling profile for automated compound management systems. Its +50.6 °C higher boiling point relative to the 1‑phenyl analog translates into lower evaporative loss during DMSO stock solution preparation and long‑term storage, reducing concentration drift in high‑throughput screening campaigns.

Quote Request

Request a Quote for 5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.